![molecular formula C4H7B B1329624 1-Butene, 2-bromo- CAS No. 23074-36-4](/img/structure/B1329624.png)
1-Butene, 2-bromo-
Overview
Description
“1-Butene, 2-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as “2-Bromo-1-butene”, “2-Bromobut-1-ene”, and "1-bromobut-2-ene" . The molecular weight of this compound is 135.00 g/mol .
Synthesis Analysis
The synthesis of similar compounds like 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine . First, bromoethane is reacted with metal magnesium in THF to prepare a Grignard reagent, then paraformaldehyde is added to the Grignard reagent for a Grignard reaction . After the Grignard reaction, 2-butyn-1-ol is separated and recovered, then mixed with an organic solvent and pyridine . Phosphorus tribromide is added dropwise for a bromination reaction, and the product is separated and recovered after the bromination reaction .
Molecular Structure Analysis
The molecular structure of “1-Butene, 2-bromo-” can be represented by the InChI string: InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of similar compounds like 2-bromo-2-methylbutane with a base can produce two products: 2-methyl-2-butene and 2-methyl-1-butene by following two different pathways . This is an example of a dehydrohalogenation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butene, 2-bromo-” include a molecular weight of 135.00 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 133.97311 g/mol .
Scientific Research Applications
Production of 2-Ethyl-acrylic Acid
2-Bromo-1-butene is utilized in the synthesis of 2-Ethyl-acrylic acid, which is a valuable compound in the production of various polymers and resins due to its ability to form homopolymers and copolymers. These materials are used in coatings, adhesives, and sealants for their enhanced durability and chemical resistance .
Photolytic Precursor for 1-Buten-2-yl
As a photolytic precursor, 2-Bromo-1-butene is involved in photochemical reactions that generate 1-buten-2-yl radicals. These radicals are essential intermediates in organic synthesis and can lead to the formation of more complex molecules through various reaction pathways .
Mechanism of Action
. . The primary targets of this compound are not well-defined due to the lack of specific research on its biological activity.
Mode of Action
It can be inferred from its structure that it may undergo electrophilic addition reactions, similar to other alkene compounds . In such reactions, the π electrons of the alkene act as a base and extract a proton from an acid, such as HBr, forming a new bond to hydrogen and leaving the other carbon with a positive formal charge . The nucleophilic bromide anion then attacks the electrophilic carbocation to form a new carbon-bromine bond .
Biochemical Pathways
It can be inferred that it may participate in reactions involving alkenes, such as electrophilic addition .
Action Environment
The action of 2-Bromo-1-butene can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Also, it should be kept away from heat, flames, and sparks to prevent fire caused by electrostatic discharge steam .
Safety and Hazards
“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
properties
IUPAC Name |
2-bromobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXRIGBXOFKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066853 | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 2-bromo- | |
CAS RN |
23074-36-4 | |
Record name | 2-Bromo-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-bromo-1-butene be used to generate specific radical species for studying unimolecular dissociation dynamics?
A1: 2-Bromo-1-butene serves as a photolytic precursor for generating the 1-buten-2-yl radical. [] Upon irradiation with 193 nm light under collisionless conditions, the molecule undergoes C-Br bond fission, producing the 1-buten-2-yl radical with varying degrees of internal energy. [] By resolving the velocities of the radicals and their dissociation products, researchers can identify the energy thresholds for different unimolecular reaction pathways, such as C-C and C-H bond fission. [] This approach provides valuable insights into the dissociation dynamics of this radical species.
Q2: What are the advantages of employing 2-bromo-1-butene in palladium-catalyzed Suzuki cross-coupling reactions?
A2: 2-Bromo-1-butene participates effectively as an electrophilic coupling partner in palladium-catalyzed Suzuki cross-coupling reactions with primary alkylboronic acids. [] This reaction utilizes the air-stable catalyst PdCl(C3H5)(dppb) alongside Cs2CO3 as a base in toluene or xylene. [] Notably, the position of the substituent on the alkenyl bromide, whether α- or β-substituted, has minimal influence on the reaction yield. [] This method allows for the efficient synthesis of a diverse range of alkyl-substituted alkenes.
Q3: Can 2-bromo-1-butene be used in stereoselective synthesis, and what are some examples?
A3: Yes, 2-bromo-1-butene is a valuable starting material for stereoselective synthesis. For instance, it can be converted to 1-ethylethenylmagnesium bromide, which reacts with chiral boronic esters to generate enantioenriched compounds. [] A specific example involves the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonanone, the pheromone of the cigarette beetle. [] This synthesis leverages the stereoselectivity of boronic ester chemistry, highlighting the utility of 2-bromo-1-butene in constructing complex chiral molecules.
Q4: Are there any spectroscopic studies on 2-bromo-1-butene that reveal information about its structure?
A4: While the provided abstracts do not delve into specific spectroscopic data for 2-bromo-1-butene, research exists on the vibrational assignment and rotational isomerism of this molecule. [] This type of study likely utilizes techniques like infrared and Raman spectroscopy to characterize the vibrational modes of the molecule and to identify different conformations arising from rotation around the C-C single bond.
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